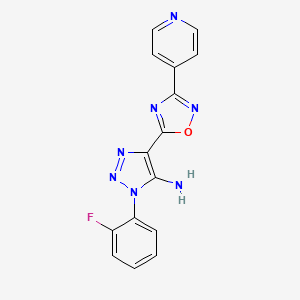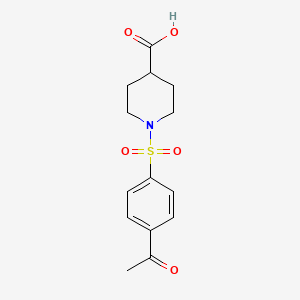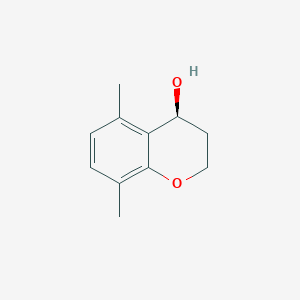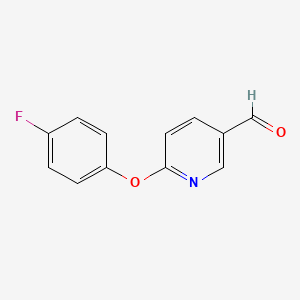
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde
説明
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde (FPCA) is a heterocyclic compound containing a pyridine ring and a carbaldehyde group. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. FPCA has been widely studied due to its potential applications in organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Furthermore, FPCA has been shown to have a variety of biochemical and physiological effects, which make it a promising target for further research.
科学的研究の応用
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been widely studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Furthermore, this compound has been studied for its potential applications in the treatment of cancer and other diseases. It has also been investigated for its ability to inhibit the growth of certain bacteria and fungi.
作用機序
The mechanism of action of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is not fully understood. However, it is believed to interact with various cellular targets, including enzymes, receptors, and transporters. These interactions may lead to changes in the expression of various genes, resulting in the modulation of various biochemical and physiological processes. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, which may lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to modulate the expression of various genes. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, which may lead to the inhibition of certain metabolic pathways. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
実験室実験の利点と制限
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has several advantages for laboratory experiments. It is a relatively inexpensive and readily available starting material for the synthesis of various organic compounds. Furthermore, it has a wide range of applications in organic synthesis and medicinal chemistry. However, there are some limitations to its use in laboratory experiments. For example, this compound is a relatively unstable compound, which can make it difficult to work with in certain situations. Additionally, it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for research on 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde. One potential direction is to further study its biochemical and physiological effects. This could include investigating its effects on various cellular targets and its potential applications in the treatment of various diseases. Additionally, further research could focus on the development of new methods for the synthesis of this compound and its derivatives. Finally, further research could focus on the development of new applications for this compound, such as its use in the synthesis of pharmaceuticals or agrochemicals.
特性
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXKVFZZZMJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2785386.png)
![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2785387.png)
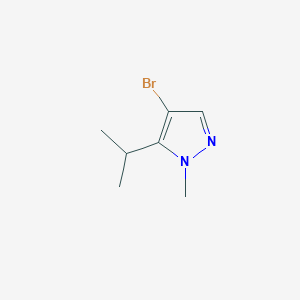
![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)
![5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2785390.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)
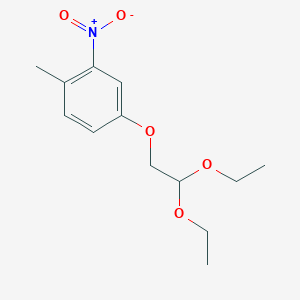
![4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2785397.png)
